ethyl 4-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of a coumarin moiety and a pyrimidine ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)pyrimidine-5-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-methyl-2-oxo-2H-chromen-7-yl acetate, which is then reacted with various reagents to introduce the pyrimidine and methylsulfanyl groups. The reaction conditions often include the use of dry solvents like dimethylformamide (DMF) and bases such as triethylamine (TEA) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would generally follow similar steps as laboratory synthesis, with optimizations for yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups in the coumarin and pyrimidine rings can be reduced under appropriate conditions.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid, and the pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and bases like sodium hydroxide for hydrolysis. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while hydrolysis of the ester group results in the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 4-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or photoreactivity.
Mechanism of Action
The mechanism of action of ethyl 4-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)pyrimidine-5-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its coumarin and pyrimidine moieties. These interactions can modulate biological pathways, leading to its observed effects. For example, the compound may inhibit bacterial DNA gyrase, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Another coumarin derivative with similar structural features.
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: A related compound with a different functional group.
Uniqueness
Ethyl 4-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate is unique due to the presence of both a coumarin and a pyrimidine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H16N2O5S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
ethyl 4-(4-methyl-2-oxochromen-7-yl)oxy-2-methylsulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H16N2O5S/c1-4-23-17(22)13-9-19-18(26-3)20-16(13)24-11-5-6-12-10(2)7-15(21)25-14(12)8-11/h5-9H,4H2,1-3H3 |
InChI Key |
XAMGLYMYPDRVJS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC3=C(C=C2)C(=CC(=O)O3)C)SC |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC3=C(C=C2)C(=CC(=O)O3)C)SC |
Origin of Product |
United States |
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